3-Methylsulfamoyl-benzoic acid
Overview
Description
3-Methylsulfamoyl-benzoic acid is a compound that can be considered a derivative of benzoic acid, where a methylsulfamoyl functional group is attached to the benzene ring. This compound is structurally related to various benzoic acid derivatives that are significant in drug molecules and natural products . The presence of the sulfamoyl group could imply potential biological activities, as seen in similar compounds with sulfamoyl modifications .
Synthesis Analysis
The synthesis of compounds related to 3-methylsulfamoyl-benzoic acid often involves the functionalization of benzoic acid derivatives. For instance, a radical relay strategy has been developed for the generation of 3-(methylsulfonyl)benzo[b]thiophenes, which shares a similar sulfamoyl-related moiety . Additionally, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives have been reported, which could potentially be applied to the synthesis of 3-methylsulfamoyl-benzoic acid by targeting the meta position of the benzene ring . Another relevant synthesis involves the use of sulfamic acid as a catalyst for the synthesis of benzimidazole derivatives, which could be adapted for the synthesis of sulfamoyl-containing benzoic acids .
Molecular Structure Analysis
The molecular structure of 3-methylsulfamoyl-benzoic acid would include a benzene ring with a carboxylic acid group and a methylsulfamoyl group. The position of these groups on the benzene ring can significantly affect the compound's reactivity and properties. The meta-C–H functionalization studies suggest that the introduction of functional groups at the meta position of benzoic acid derivatives is synthetically challenging but possible, which is relevant for the structural analysis of this compound .
Chemical Reactions Analysis
The chemical reactions involving benzoic acid derivatives are diverse. For example, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes involves a photoinduced sulfonylation under mild conditions . Benzoic acid derivatives have also been used in the synthesis of various heterocyclic compounds, such as benzimidazoles, through condensation reactions . These reactions highlight the reactivity of the benzoic acid core and its derivatives, which would be pertinent to the chemical reactions of 3-methylsulfamoyl-benzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methylsulfamoyl-benzoic acid can be inferred from related compounds. Benzoic acid derivatives are known for their solid-state properties and their ability to participate in hydrogen bonding due to the carboxylic acid group . The introduction of a sulfamoyl group is likely to increase the polarity and potentially the solubility in water due to the presence of sulfur and nitrogen atoms capable of forming additional hydrogen bonds . The synthesis of similar compounds, such as 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, has shown that the introduction of sulfamoyl groups can affect the biological activity of the molecules .
Scientific Research Applications
Field
This application falls under the field of Materials Science , specifically in the study of corrosion inhibitors .
Application
3-Methylsulfamoyl-benzoic acid has been investigated as a potential corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium .
Method
The inhibition efficiency was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
Results
The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules .
Antibacterial Activity
Field
This application is in the field of Pharmacology and Medicine , specifically in the development of antibacterial agents .
Application
A novel ester/hybrid derivative of 3-Hydroxy benzoic acid, which is similar to 3-Methylsulfamoyl-benzoic acid, was synthesized and tested for its potential antibacterial activity .
Method
The exact method of synthesis and testing is not detailed in the source .
Results
The results of the antibacterial activity are not provided in the source .
Proteomics Research
Field
This application is in the field of Biochemistry and Proteomics .
Application
4-Methoxy-3-methylsulfamoyl-benzoic acid, a derivative of 3-Methylsulfamoyl-benzoic acid, is used in proteomics research .
Method & Results
The specific methods of application and the results obtained are not detailed in the source .
Cellulose Science and Nanotechnology
Field
This application is in the field of Cellulose Science and Nanotechnology .
Application
Sulfonic acid functionalized cellulose-derived nanomaterials, which could potentially include 3-Methylsulfamoyl-benzoic acid, have been synthesized and applied in various fields .
Method
The methods used to chemically modify cellulose and/or cellulose derivatives in different forms, including nanocrystals, hydrogels, films/membranes, and nanocomposites/blends by introducing sulfonate groups on the cellulose backbone .
Results
These functionalized cellulose-based nanomaterials have shown promise in medicine, catalysis, biofuel cells, and water/wastewater treatment processes .
Corrosion Inhibitors
Field
This application is in the field of Materials Science and Corrosion Engineering .
Application
Benzoic acid derivatives, including 3-Methylsulfamoyl-benzoic acid, have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
Method
The inhibition efficiency was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
Results
The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules .
Fine Chemicals Production
Field
This application is in the field of Chemical Engineering and Industrial Chemistry .
Application
The selective hydrogenation of aromatic rings in benzoic acid derivatives, including 3-Methylsulfamoyl-benzoic acid, is used to form downstream products as fine chemicals, intermediates, and industrial raw materials .
Method & Results
The specific methods of application and the results obtained are not detailed in the source .
Safety And Hazards
3-Methylsulfamoyl-benzoic acid may cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
properties
IUPAC Name |
3-(methylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-9-14(12,13)7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZKLODUDPSLBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291307 | |
Record name | 3-methylsulfamoyl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Methylamino)sulphonyl]benzoic acid | |
CAS RN |
35623-11-1 | |
Record name | 35623-11-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methylsulfamoyl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylsulfamoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.